molecular formula C6H4NO2- B1231196 Picolinate

Picolinate

Cat. No.: B1231196
M. Wt: 122.1 g/mol
InChI Key: SIOXPEMLGUPBBT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Picolinate is a pyridinemonocarboxylate resulting from the removal of a proton from the carboxy group of picolinic acid. It is a conjugate base of a picolinic acid.

Properties

Molecular Formula

C6H4NO2-

Molecular Weight

122.1 g/mol

IUPAC Name

pyridine-2-carboxylate

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/p-1

InChI Key

SIOXPEMLGUPBBT-UHFFFAOYSA-M

SMILES

C1=CC=NC(=C1)C(=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-]

Synonyms

2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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